

Application Notes and Protocols: 3-Methyladipic Acid Analytical Standards

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Compound of Interest

Compound Name: **3-Methyladipic acid**

Cat. No.: **B1216137**

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Introduction

3-Methyladipic acid, also known as 3-methylhexanedioic acid, is a dicarboxylic acid that serves as a key biomarker in the diagnosis of certain metabolic disorders. It is notably a metabolite in the ω -oxidation pathway of phytanic acid. In individuals with Adult Refsum Disease (ARD), the primary α -oxidation pathway for phytanic acid is deficient, leading to an increased reliance on the ω -oxidation pathway and subsequent excretion of **3-methyladipic acid** in the urine.^{[1][2]} Therefore, accurate quantification of **3-methyladipic acid** is crucial for clinical diagnostics and research into related metabolic pathways.

These application notes provide a comprehensive guide to the analytical standards available for **3-methyladipic acid**, their suppliers, and detailed protocols for its analysis using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **3-methyladipic acid** is presented below. This information is essential for the proper handling, storage, and analysis of the compound.

| Property | Value | Reference |
|------------------|--|---|
| Chemical Formula | C ₇ H ₁₂ O ₄ | [1] |
| Molecular Weight | 160.17 g/mol | [3] |
| CAS Number | 3058-01-3 | [1] [4] |
| Melting Point | 100-102 °C | [5] |
| Boiling Point | 230 °C at 30 mmHg | [5] |
| Appearance | Solid | [1] |
| Solubility | DMF: 14 mg/ml, DMSO: 12 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 5 mg/ml | [1] |
| InChI Key | SYEOWUNSTUDKGM-UHFFFAOYSA-N | [1] [3] |

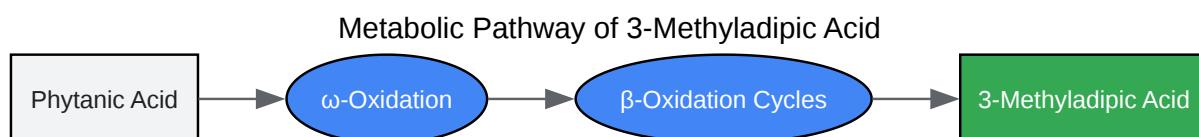
Analytical Standards and Suppliers

The quality and purity of analytical standards are paramount for accurate and reproducible results. Several reputable suppliers offer **3-methyladipic acid** analytical standards. A comparative summary is provided below to aid researchers in selecting the most suitable standard for their specific application.

| Supplier | Product Name | Purity | Format | Key Documents |
|--------------------------|---------------------|---------------------------------|--------|--|
| Sigma-Aldrich | 3-Methyladipic acid | 99% | Powder | Certificate of Analysis (COA), Certificate of Origin (COO) |
| Cayman Chemical | 3-Methyladipic Acid | ≥95% | Solid | Certificate of Analysis, GC-MS Data |
| Selleck Chemicals | 3-Methyladipic acid | Quality confirmed by NMR & HPLC | Solid | --- |
| RayBiotech | 3-Methyladipic acid | 98% | Powder | --- |
| MedChemExpress | 3-Methyladipic acid | 99.85% | Solid | Certificate of Analysis, HPLC, HNMR |
| Santa Cruz Biotechnology | 3-Methyladipic acid | --- | --- | Certificate of Analysis (CoA) |

Metabolic Pathway of 3-Methyladipic Acid

3-Methyladipic acid is the final product of the ω -oxidation of phytanic acid. This metabolic pathway becomes particularly significant in Adult Refsum Disease, where the primary α -oxidation pathway is impaired.^{[2][6]} The following diagram illustrates the metabolic route from phytanic acid to **3-methyladipic acid**.



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Caption: ω -oxidation pathway of phytanic acid leading to **3-methyladipic acid**.

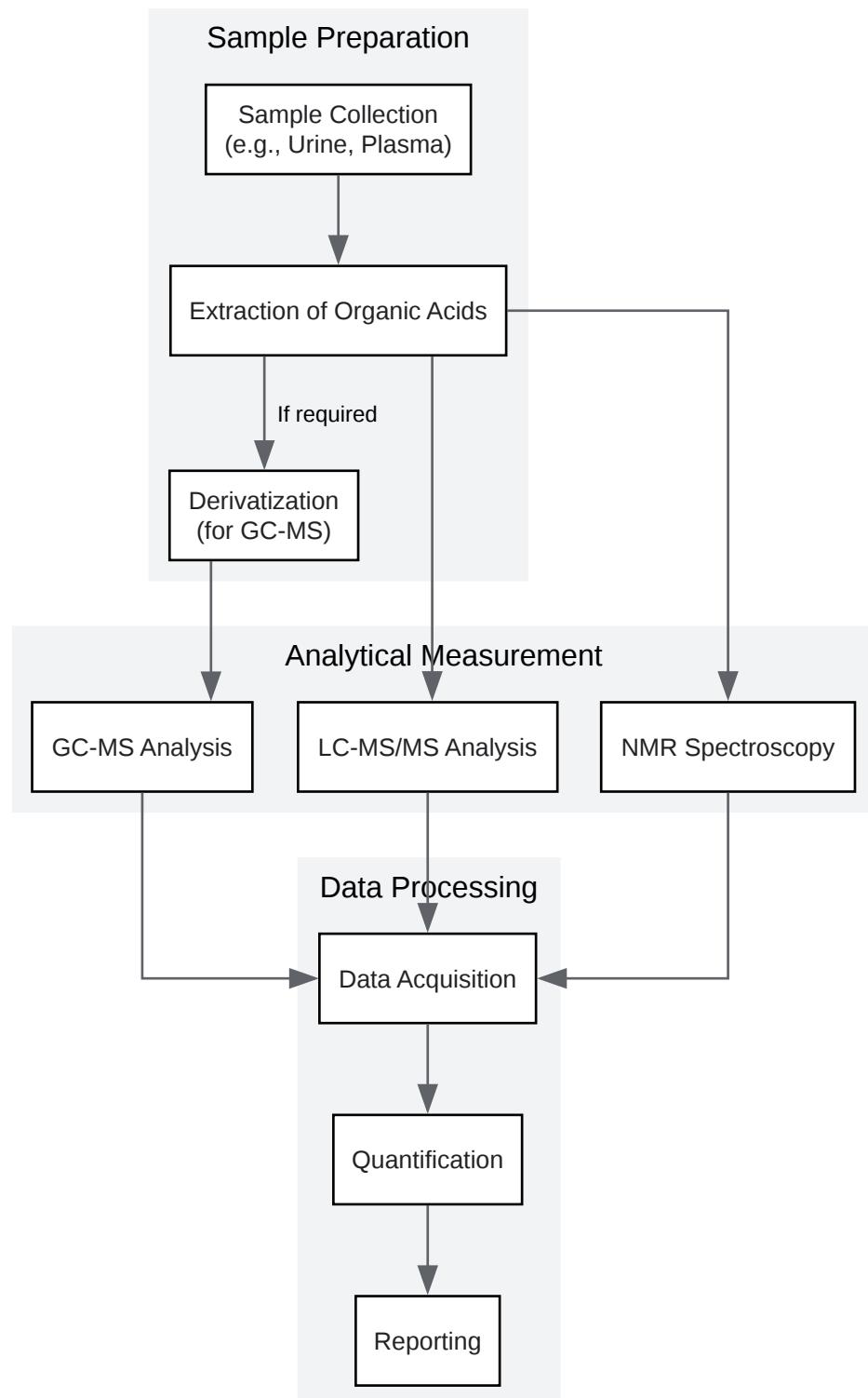
Experimental Protocols

Accurate quantification of **3-methyladipic acid** in biological matrices is essential for clinical diagnosis and research. The following are generalized protocols for the analysis of **3-methyladipic acid** using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The analysis of **3-methyladipic acid** from biological samples typically follows a standardized workflow, as depicted in the diagram below.

General Experimental Workflow for 3-Methyladipic Acid Analysis

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Caption: A generalized workflow for the analysis of **3-methyladipic acid**.

Protocol 1: GC-MS Analysis of 3-Methyladipic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like **3-methyladipic acid**, a derivatization step is necessary to increase volatility.

1. Sample Preparation and Extraction:

- For urine samples, a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) is commonly employed.
- For plasma or serum, a protein precipitation step (e.g., with cold isopropanol) should be performed prior to extraction.^[7]
- The organic extract is then evaporated to dryness under a stream of nitrogen.

2. Derivatization:

- The dried extract is derivatized to form a more volatile ester. A common method is esterification with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Alternatively, pentafluorobenzyl bromide (PFBBr) can be used for derivatization, which allows for sensitive detection in negative ion chemical ionization mode.^{[8][9]}

3. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280-300°C.
- Injector: Splitless injection is often preferred for trace analysis.

- Mass Spectrometer: Operated in either electron ionization (EI) or chemical ionization (CI) mode. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.[3]

4. Quantification:

- A calibration curve is generated using a series of known concentrations of the derivatized **3-methyladipic acid** analytical standard.
- An internal standard (e.g., a deuterated analog of **3-methyladipic acid** or a structurally similar dicarboxylic acid not present in the sample) should be used to correct for variations in extraction and derivatization efficiency.

Protocol 2: LC-MS/MS Analysis of 3-Methyladipic Acid

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of a wide range of compounds, including organic acids, often without the need for derivatization.

1. Sample Preparation:

- For urine samples, a simple dilution and filtration step may be sufficient.
- For plasma or serum, protein precipitation followed by centrifugation is necessary to remove proteins that can interfere with the analysis.[7]

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A reversed-phase C18 column is typically used for the separation of organic acids.[7]
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.[7]
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is commonly used.

- **Detection:** Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for **3-methyladipic acid** and the internal standard.

3. Quantification:

- An external calibration curve is constructed by analyzing a series of dilutions of the **3-methyladipic acid** analytical standard.
- The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

Protocol 3: NMR Spectroscopy Analysis of 3-Methyladipic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis.

1. Sample Preparation:

- The analytical standard or extracted sample is dissolved in a deuterated solvent (e.g., Deuterium oxide (D_2O) or $DMSO-d_6$).[\[10\]](#)
- An internal standard with a known concentration and a distinct NMR signal (e.g., Trimethylsilylpropanoic acid - TMSP) is added for quantification.

2. NMR Instrumentation and Data Acquisition:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
- **Experiments:** A standard one-dimensional proton (1H) NMR spectrum is typically acquired.[\[3\]](#) [\[11\]](#) For structural confirmation, two-dimensional experiments like COSY and HSQC can be performed.

3. Data Analysis and Quantification:

- The signals in the ^1H NMR spectrum are assigned to the different protons of the **3-methyladipic acid** molecule.
- The concentration of **3-methyladipic acid** is determined by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of the known concentration of the internal standard.

Safety and Handling

3-Methyladipic acid is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.^[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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